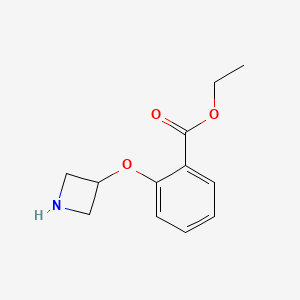

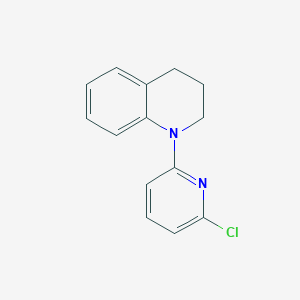

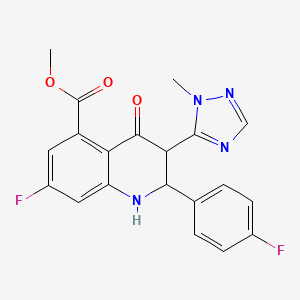

![molecular formula C8H15NO B1455533 (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol CAS No. 394734-84-0](/img/structure/B1455533.png)

(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol

Vue d'ensemble

Description

“(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol” is a chemical compound with the molecular formula C9H16ClNO2 . It is also known as "(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride" . The compound is stored at room temperature and should be kept dry and cool .

Synthesis Analysis

The synthesis of related compounds involves multiple stages. For instance, the synthesis of “(1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol” involves the use of dipotassium hydrogen phosphate in tert-butyl methyl ether and water at 0 degrees Celsius. The second stage involves the use of sodium hypochlorite and 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical in tert-butyl methyl ether and water at 5 degrees Celsius .

Molecular Structure Analysis

The InChI code for the compound is “1S/C9H15NO2.ClH/c1-9(2)5-4-10-7(6(5)9)8(11)12-3;/h5-7,10H,4H2,1-3H3;1H/t5-,6-,7-;/m1./s1” and the InChI key is "FKVUDBWXNAFSPB-RYLOHDEPSA-N" . The canonical SMILES representation is “CC1(C2C1C(NC2)C(=O)OC)C.Cl” and the isomeric SMILES representation is "CC1([C@@H]2[C@H]1C@HC(=O)OC)C.Cl" .

Physical And Chemical Properties Analysis

The molecular weight of the compound is 205.68 g/mol . The compound is a solid at room temperature .

Applications De Recherche Scientifique

Synthesis and Structural Applications

(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol and its derivatives have been extensively studied for their synthesis and potential applications in various structural contexts:

Efficient Synthesis from Insecticide Ingredients : The compound has been synthesized effectively from cis-cypermethric acid, a cheap source of the cyclopropane ring, using a route that utilizes the cis-orientation of the starting material's side arms for diastereoselective construction of the proline moiety. This methodology was particularly used in the construction of boceprevir, an anti-HCV drug (Kallam et al., 2017).

Formation of Functionalized Synthons : The compound's derivatives have been used to form functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane synthons, crucial for synthesizing a variety of methano-bridged pyrrolidines. The key step involved an electrophilic addition-rearrangement route utilizing a 3-nosyloxymethyl group to suppress competitive oxygen neighboring group participation (Krow et al., 2002).

Rearrangements and Syntheses of Novel Structures : Studies have reported the rearrangements of iodides to alcohols and alcohols to fluorides using specific reagents like Selectfluor and Deoxo-Fluor. This process facilitated the stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes containing diverse substituents (Krow et al., 2004).

Electrocatalytic Cascade Assembling : The compound has been used in electrocatalytic cascade assembling for the stereoselective one-pot synthesis of substituted 3-azabicyclo[3.1.0]hexane-1-carboxylate systems from a combination of aromatic aldehydes, malononitrile, and malonate in methanol (Vereshchagin et al., 2008).

Practical Synthesis of Advanced Heterocyclic Intermediates : A scalable synthesis route has been developed for advanced heterocyclic intermediates like (1R,5S,6s)-6-(4H-1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane, demonstrating the potential of these compounds in practical applications with high purity (Sirois et al., 2018).

Conformational Studies and Advanced Applications

The structural and conformational attributes of (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol and its derivatives are crucial for their advanced applications:

- Conformational Locking of Amino Acid Analogs : The bicyclo[3.1.0]hexane core structure has been employed to lock amino acid units like GABA and glutamate in specific conformations, facilitating the design of conformationally locked amino acid analogs and contributing to the development of highly potent metabotropic glutamate receptor antagonists or agonists (Jimeno et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

[(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-8(2)5-3-9-6(4-10)7(5)8/h5-7,9-10H,3-4H2,1-2H3/t5-,6+,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHWQEDJUAJEAU-XVMARJQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1C(NC2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2[C@H]1[C@H](NC2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

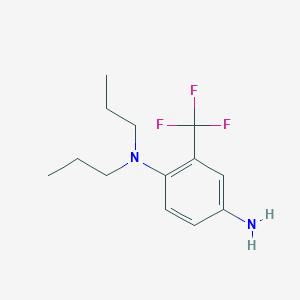

![1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1455464.png)

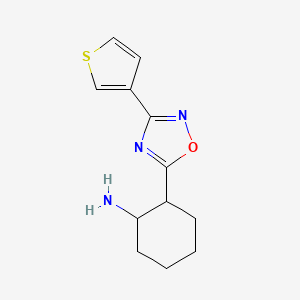

![methyl 2-{4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1455469.png)

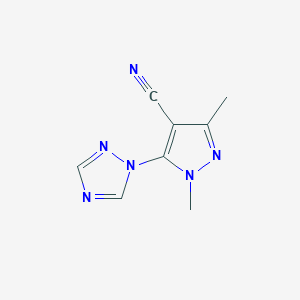

![3-[3-(Benzyloxy)phenyl]phenylacetic acid](/img/structure/B1455471.png)

![1-[4-(Trifluoromethoxy)phenyl]butan-1-one](/img/structure/B1455473.png)